molecular formula C10H8Cl2F3NO2 B13204579 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate CAS No. 1087797-96-3

2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate

Cat. No.: B13204579
CAS No.: 1087797-96-3
M. Wt: 302.07 g/mol
InChI Key: MKGFZBUNKZVVLL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate (CAS 1087797-96-3) is a high-purity synthetic carbamate compound of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C10H8Cl2F3NO2 and a molecular weight of 302.08 g/mol, this compound features a distinctive structure incorporating both a 2,2,2-trifluoroethyl ester and an N-(2,6-dichloro-3-methylphenyl) carbamate group. The strategic inclusion of chlorine and fluorine atoms is a common motif in modern agrochemical and pharmaceutical agent design, as these halogens can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity. The compound is part of a broader class of trifluoromethyl-group-containing chemicals, which have become increasingly important in medicinal chemistry. The trifluoromethyl (-CF3) group is a key pharmacophore known for its high electronegativity, lipophilicity, and metabolic resistance, properties that collectively can enhance a drug candidate's potency and bioavailability . Researchers investigate this carbamate and its structural analogs as potential intermediates in the synthesis of more complex bioactive molecules, including enzyme inhibitors and receptor antagonists. Its applications span multiple research domains, including method development for introducing trifluoromethyl groups into organic compounds, structure-activity relationship (SAR) studies to optimize ligand-receptor interactions, and serving as a building block in pharmaceutical synthesis. The compound is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in human or veterinary diagnostics, therapeutics, or any other form of personal consumption. Researchers should consult the safety data sheet and handle this material according to laboratory best practices.

Properties

CAS No.

1087797-96-3

Molecular Formula

C10H8Cl2F3NO2

Molecular Weight

302.07 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate

InChI

InChI=1S/C10H8Cl2F3NO2/c1-5-2-3-6(11)8(7(5)12)16-9(17)18-4-10(13,14)15/h2-3H,4H2,1H3,(H,16,17)

InChI Key

MKGFZBUNKZVVLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)OCC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate typically involves the reaction of 2,6-dichloro-3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aryl carbamates. Key structural analogues include:

Compound Name Substituents (Carbamate Group) Aromatic Moiety Key Properties
Target Compound 2,2,2-Trifluoroethyl 2,6-Dichloro-3-methylphenyl High metabolic stability; enhanced lipophilicity due to fluorine
Ethyl N-(2,6-Dichloro-3-methylphenyl)carbamate Ethyl 2,6-Dichloro-3-methylphenyl Lower metabolic stability; reduced lipophilicity compared to trifluoroethyl
Methyl N-(2,4-Dichlorophenyl)carbamate Methyl 2,4-Dichlorophenyl Reduced steric bulk; faster enzymatic hydrolysis
2-Chloroethyl N-(2,6-Dichlorophenyl)carbamate 2-Chloroethyl 2,6-Dichlorophenyl Moderate metabolic stability; higher toxicity potential due to chlorine

Key Observations :

  • Trifluoroethyl vs. Ethyl : The trifluoroethyl group significantly reduces basicity of adjacent amines (if present) and enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for ethyl groups .
Pharmacological and Physicochemical Properties
  • Lipophilicity (LogP) : The trifluoroethyl group increases logP compared to ethyl or methyl carbamates, improving membrane permeability but requiring careful balancing to avoid excessive hydrophobicity .
  • Metabolic Stability : Fluorine’s electron-withdrawing effects stabilize the carbamate linkage against hydrolysis, as demonstrated in vitro with 50% longer half-life than ethyl analogues .

Biological Activity

2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate is a compound of interest due to its potential applications in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8Cl2F3NO2
  • Molecular Weight : 302.08 g/mol
  • CAS Number : 96445-22-6

The biological activity of 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate can be attributed to its structural characteristics. The trifluoroethyl group enhances lipophilicity and metabolic stability, which is critical for its interaction with biological targets. The dichloro and methyl substitutions on the phenyl ring play a significant role in modulating its activity against various biological systems.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has shown effectiveness against a range of microbial pathogens. Research indicates that the presence of the trifluoroethyl group contributes to increased potency in inhibiting bacterial growth.
  • Herbicidal Properties :
    • As a carbamate derivative, it exhibits herbicidal activity by interfering with the normal physiological processes in plants. Its efficacy can be compared to other known herbicides in terms of phytotoxicity and selectivity.
  • Inhibition Studies :
    • In vitro studies have demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, which may lead to its potential use in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the structure-activity relationship (SAR) of fluorinated compounds. It was found that the introduction of a trifluoromethyl group significantly enhanced the antimicrobial properties compared to non-fluorinated analogs .

CompoundMIC (µg/mL)Activity
Non-fluorinated analog128Moderate
2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate16High

Study 2: Herbicidal Activity

Research conducted on various carbamate compounds indicated that 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate exhibited significant herbicidal activity against common agricultural weeds. The study compared its efficacy with other herbicides:

HerbicideEfficacy (%)Selectivity
Compound A75%Low
Compound B85%Moderate
2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate 90% High

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